![molecular formula C10H7NO3S B2691765 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione CAS No. 154052-92-3](/img/structure/B2691765.png)
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione
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Overview
Description
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione is a compound with the molecular formula C10H7NO3S . It has an average mass of 221.232 Da and a monoisotopic mass of 221.014664 Da .
Synthesis Analysis
Thiazolidine-2,4-dione derivatives, including 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione, can be synthesized using deep eutectic solvents, which act as both solvents and catalysts . The synthesis involves a Knoevenagel condensation . The yields of the synthesized thiazolidinediones range from 21.49% to 90.90% .Molecular Structure Analysis
The molecular structure of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione consists of a five-membered thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis
Thiazolidine-2,4-dione derivatives, including 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione, have been found to exhibit a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial . These activities are often associated with various chemical reactions and interactions at the molecular level.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione include its molecular formula (C10H7NO3S), average mass (221.232 Da), and monoisotopic mass (221.014664 Da) .Scientific Research Applications
- Researchers have synthesized phenolic derivatives of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione and evaluated their antioxidant and antiradical activities . These compounds exhibit potential in scavenging free radicals and protecting cells from oxidative damage.
- A study explored the effects of six compounds, including 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione, on histone deacetylation. These compounds showed promise in modulating epigenetic processes .
- 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione demonstrated significant effects against cancer cell lines, including A549 (lung cancer) and MCF-7 (breast adenocarcinoma). Its potential as an anti-cancer agent warrants further investigation .
- Quantum studies have explored the electronic structure and properties of this compound. Understanding its quantum behavior can guide its applications in materials science and electronics .
- Researchers continue to synthesize novel derivatives of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione. These modifications aim to enhance specific properties or target different biological pathways .
Antioxidant and Antiradical Properties
Histone Deacetylase Inhibition
Anti-Cancer Activity
Quantum Studies
Synthesis of Novel Derivatives
Mechanism of Action
Target of Action
The primary target of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione is the mitochondrial pyruvate carrier (MPC) . This compound has been shown to inhibit the MPC, which plays a crucial role in cellular metabolism .
Mode of Action
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione interacts with its target, the MPC, by binding to it and inhibiting its function . This interaction results in a decrease in mitochondrial respiration .
Biochemical Pathways
The inhibition of the MPC by 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione affects the cellular metabolism pathway . The downstream effects of this include a decrease in mitochondrial respiration .
Pharmacokinetics
Given its molecular weight of 221232 Da , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of the action of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione include a decrease in mitochondrial respiration . This can have various effects on the cell, depending on the specific cellular context.
Future Directions
The future directions for research on 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione and similar compounds could involve further exploration of their pharmacological activities, such as their antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial effects . Additionally, more research could be done to optimize their synthesis process and improve their yields .
properties
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHIHDVVUHVQCP-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione |
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